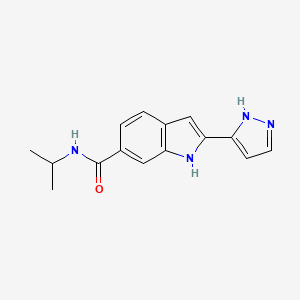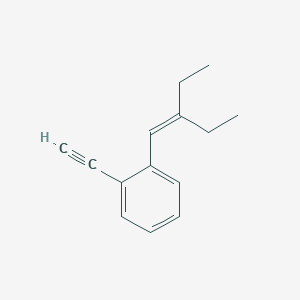
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene is an organic compound with the molecular formula C14H16 It is a derivative of benzene, featuring both an ethylbutenyl and an ethynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-ethylbut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethynyl group can be introduced via a Sonogashira coupling reaction, where the alkylated benzene derivative reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation with Br2 or Cl2 in the presence of a Lewis acid, nitration with HNO3 and H2SO4, sulfonation with SO3 in H2SO4.
Major Products Formed
Oxidation: Formation of 2-ethylbut-1-en-1-ylbenzoic acid or 2-ethylbut-1-en-1-ylbenzophenone.
Reduction: Formation of 1-(2-ethylbut-1-en-1-yl)-2-ethylbenzene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ethylbutenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methylbut-1-en-1-yl)-2-ethynylbenzene
- 1-(2-Ethylhex-1-en-1-yl)-2-ethynylbenzene
- 1-(2-Propylbut-1-en-1-yl)-2-ethynylbenzene
Uniqueness
1-(2-Ethylbut-1-en-1-yl)-2-ethynylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethylbutenyl and an ethynyl group allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
819871-36-8 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-(2-ethylbut-1-enyl)-2-ethynylbenzene |
InChI |
InChI=1S/C14H16/c1-4-12(5-2)11-14-10-8-7-9-13(14)6-3/h3,7-11H,4-5H2,1-2H3 |
InChI-Schlüssel |
XJYPGJPWQPUMSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=CC=CC=C1C#C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
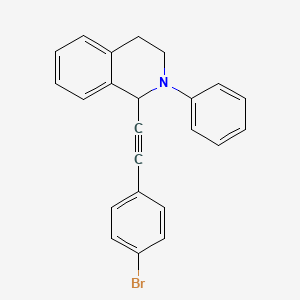
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
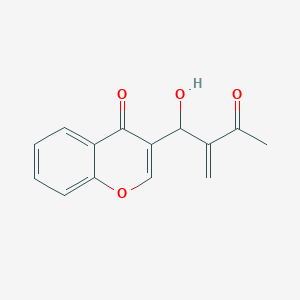
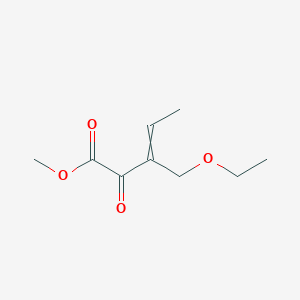
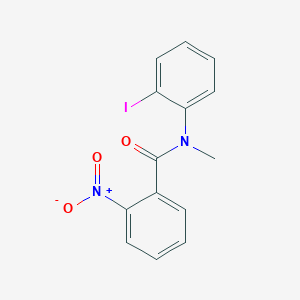
![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)
